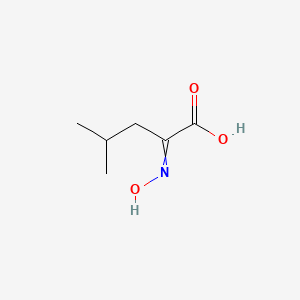

2-(Hydroxyimino)-4-methylpentanoic acid

Description

Properties

CAS No. |

76617-78-2 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

2-hydroxyimino-4-methylpentanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-4(2)3-5(7-10)6(8)9/h4,10H,3H2,1-2H3,(H,8,9) |

InChI Key |

BXFMNNVJFIGVDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=NO)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfonamide Derivatives

Several 4-methylpentanoic acid derivatives feature sulfonamide groups, which modulate their physicochemical and biological profiles:

Key Observations :

- Sulfonamide derivatives exhibit diverse bioactivities, including anti-inflammatory effects, likely due to the sulfonamide group's electron-withdrawing properties and hydrogen-bonding capacity .

- Fluorine substitution (e.g., in 2-[(4-fluorophenyl)sulfonylamino]-4-methylpentanoic acid) may improve metabolic stability and membrane permeability compared to the parent compound .

Esterified Derivatives

Esterification of the carboxylic acid group alters solubility and bioactivity:

Key Observations :

- Esterification enhances lipophilicity, improving membrane penetration and antibacterial efficacy. The dodecanoyl/isobutyryl ester derivative shows significant Gram-positive antibacterial activity, suggesting that hydrophobic side chains amplify bioactivity .

Hydroxyimino-Containing Analogs

Compounds with hydroxyimino groups but varying backbones highlight the functional versatility of this moiety:

Key Observations :

- The hydroxyimino group in 490-M18 may facilitate interactions with metal ions or enzymes, similar to hypothesized mechanisms for 2-(hydroxyimino)-4-methylpentanoic acid .

- Structural analogs like 2-(aminomethyl)-4-methylpentanoic acid are utilized in peptide synthesis, indicating the backbone's compatibility with bioconjugation .

Key Observations :

- Natural derivatives like 4-methylpentanoic acid lack functional groups (e.g., hydroxyimino or sulfonamide) critical for bioactivity, underscoring the importance of synthetic modifications .

Q & A

Q. What are the recommended synthetic pathways for 2-(Hydroxyimino)-4-methylpentanoic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves condensation of 4-methylpentanoic acid derivatives with hydroxylamine under controlled pH and temperature. For example, hydroxylamine hydrochloride can react with a ketone precursor (e.g., 4-methylpentan-2-one) in aqueous ethanol at 60–80°C, yielding the hydroxyimino group. Stereochemical control requires optimizing pH (neutral to slightly acidic) to minimize racemization, as evidenced by studies on structurally similar compounds like (2S,4R)-2-amino-4,5-dihydroxy-4-methylpentanoic acid . Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric purity.

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

- NMR : ¹H NMR resolves the hydroxyimino proton (δ 8.5–9.5 ppm, broad singlet) and methyl branching (δ 1.0–1.2 ppm, doublet). 2D NMR (e.g., HSQC, HMBC) confirms connectivity between the imino group and the methylpentanoic backbone.

- IR : Strong absorption bands at ~1650 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (O-H stretch).

- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H]⁻ at m/z 158.1 (calculated for C₆H₁₁NO₃). Cross-reference with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods for synthesis and purification steps.

- First Aid : Skin contact requires immediate washing with soap/water (≥15 minutes); eye exposure necessitates flushing with saline (10–15 minutes). No specific antidote is reported, so consult poison control (e.g., CHEMTREC) .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s tautomeric equilibria (keto-enol forms) and electrostatic potential surfaces. Molecular docking (AutoDock Vina) against target enzymes (e.g., 5-lipoxygenase) identifies binding affinities. Comparative studies with analogs like 2-amino-4-methylpentanoic acid highlight steric and electronic influences on inhibition .

Q. What experimental strategies resolve contradictions in stability data for hydroxyimino compounds under varying pH and temperature?

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- pH-Dependent Degradation : At pH < 3, hydrolysis of the hydroxyimino group to a ketone is observed; at pH > 8, oxidative decomposition dominates. Buffered solutions (pH 5–7) enhance stability .

- Isotope-Labeling : Use ¹⁵N-hydroxylamine to trace imino group stability via LC-MS/MS.

Q. How does the methyl branching in this compound influence its pharmacokinetic properties compared to linear analogs?

- Lipophilicity : The methyl group increases logP by ~0.5 units, enhancing membrane permeability (measured via PAMPA assays).

- Metabolic Stability : Microsomal assays (human liver microsomes) show slower oxidation (~2-fold longer t₁/₂) compared to unbranched analogs due to steric hindrance.

- Protein Binding : SPR analysis reveals moderate binding to serum albumin (KD ~50 µM), reducing free plasma concentration .

Q. What are the challenges in synthesizing enantiopure this compound, and how can chiral auxiliaries or catalysts address them?

Racemization during imino group formation is a key challenge. Strategies include:

- Chiral Ligands : Use (R)-BINAP in asymmetric catalysis to induce enantioselectivity.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a precursor ester.

- Dynamic Kinetic Resolution : Combine Pd catalysts with chiral bases to invert configuration in situ .

Methodological Considerations

Q. How should researchers design assays to evaluate the chelation potential of this compound with metal ions?

Q. What analytical techniques are optimal for quantifying trace impurities in this compound batches?

- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., residual solvents) with ELSD.

- ICP-MS : Quantify metal catalysts (e.g., Pd < 1 ppm) from synthetic steps.

- NMR qNMR : Absolute quantification using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Data Interpretation and Conflict Resolution

Q. How can researchers address discrepancies in reported biological activity data for hydroxyimino derivatives?

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values from identical cell lines).

- Structural Verification : Re-examine batch purity via X-ray crystallography to rule out polymorphic effects.

- Mechanistic Studies : Use siRNA knockdowns or CRISPR mutants to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.